

A Technical Guide to the Natural Occurrence and Sources of Patulin Contamination

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Compound of Interest

Compound Name: Patulin-13C7

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Abstract

Patulin, a mycotoxin produced by several species of fungi, is a significant contaminant in various food commodities, posing potential health risks to consumers. This technical guide provides an in-depth overview of the natural occurrence and sources of patulin contamination. It details the primary fungal producers, the range of affected foods with a focus on quantitative contamination levels, and the key factors influencing its production. Furthermore, this guide presents detailed experimental protocols for the detection and quantification of patulin, outlines its biosynthetic pathway, and discusses global regulatory standards. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development engaged in food safety and toxicology.

Introduction

Patulin is a polyketide lactone mycotoxin produced by several fungal species belonging to the genera *Penicillium*, *Aspergillus*, and *Byssoschlamys*.^[1] First isolated for its antibiotic properties, it was later identified as a toxic compound, leading to concerns about its presence in the food supply.^[2] Patulin contamination is most commonly associated with apples and apple-based products, where its concentration is often used as an indicator of the quality of the raw fruit used in production.^[1] However, its occurrence is not limited to apples, as it has been detected in a variety of other fruits, vegetables, and cereals.^{[3][4]}

Given its potential for adverse health effects, including immunological, neurological, and gastrointestinal issues, many countries have established regulatory limits for patulin in foodstuffs.[2][5] This guide aims to provide a detailed technical overview of the sources, occurrence, and factors influencing patulin contamination to support risk assessment and mitigation strategies.

Fungal Producers of Patulin

A number of fungal species are capable of producing patulin, with *Penicillium expansum* being the most significant contributor to contamination, particularly in pome fruits like apples and pears.[6] This species is a common post-harvest pathogen that causes "blue mold rot" on fruits.[7]

Other notable patulin-producing species include:

- *Aspergillus* species: *Aspergillus clavatus*, *A. giganteus*, and *A. longivesica* are known producers.[2]
- *Penicillium* species: Besides *P. expansum*, other species such as *P. griseofulvum*, *P. carneum*, and *P. paneum* have been identified as patulin producers.[2][8]
- *Byssosclamyces* species: *Byssosclamyces nivea* can also produce patulin.[9]

The presence of these fungal species does not inherently guarantee the presence of patulin, as toxin production is influenced by a variety of environmental and substrate-specific factors.[9]

Natural Occurrence and Quantitative Data

Patulin contamination has been reported in a wide range of food products globally. The following tables summarize quantitative data on patulin levels found in various commodities.

Table 1: Patulin Contamination in Apples and Apple-Based Products

Product Category	Country/Region	No. of Samples Analyzed	Percentage of Positive Samples (%)	Patulin Concentration Range (µg/kg or µg/L)	Mean/Median Concentration (µg/kg or µg/L)	Reference(s)
Apple Juice	Australia	259	68	<5.0 - 532	Mean (LB): 29; Mean (UB): 30	[10]
Apple Juice	Iran	38	50	>3 - 39.5	Not Reported	[11]
Apple Juice (Not from Concentrate)	Australia	181	Not Reported	Not Reported	Mean (UB): 35; Mean (LB): 37	[10]
Apple Juice (Reconstituted)	Australia	18	Not Reported	Not Reported	Mean (LB): 4.3; Mean (UB): 7.6	[10]
Solid Apple Products	Australia	Not Reported	Not Reported	Not Reported	Mean (LB): 4.6; Mean (UB): 7.3	[10]
Apple Products for Infants	European Union	Not Reported	Not Reported	Not Reported	Mean (LB): 3.7; Mean (UB): 6.8	[10]
Apple and Pear Products	Tunisia	Not Reported	50	2 - 889	Not Reported	[12]
Apple and Apple-Based Products	Pakistan	209	58.9	Not Reported	Mean: 49.8 (Max: 396)	[5]

LB: Lower Bound; UB: Upper Bound

Table 2: Patulin Contamination in Other Fruits and Fruit-Based Products

Product Category	Country/Region	No. of Samples Analyzed	Percentage of Positive Samples (%)	Patulin Concentration Range (µg/kg or µg/L)	Mean/Median Concentration (µg/kg or µg/L)	Reference(s)
Pears	Argentina	Not Reported	21.6	17 - 221	Mean: 61.7	[8]
Grapes (Fresh)	Argentina	50	10	Not Reported	Mean: 283 (Max: 13,808)	[12]
Grape Must	Czech Republic	23	43	143 - 644	Mean: 171; Median: 50	[7]
Table Grapes	Pakistan	133	65.1	Not Reported	Mean: 53.9 (Max: 505)	[5]
Dried Figs	Turkey	Not Reported	Not Reported	Up to 151	Not Reported	[12]
Other Fruits (Cherries, Blueberries, Plums, Bananas, Strawberries)	Various	Not Reported	Not Reported	Detected	Not Reported	[1]

Table 3: Patulin Contamination in Cereals and Other Products

Product Category	Country/Region	No. of Samples Analyzed	Percentage of Positive Samples (%)	Patulin Concentration Range (µg/kg)	Mean/Median Concentration (µg/kg)	Reference(s)
Cereal Grains (Cowpea, Sorghum, Maize, etc.)	Nigeria	7 samples (various LGAs)	Not Reported	0.11 - 13.19	Not Reported	[13]
Processed Cereal-Based Foods (for children)	Portugal	Not Reported	75	Not Reported	Not Reported	[14]
Silage	Not Specified	Not Reported	Detected	Not Reported	Not Reported	[15]

Factors Influencing Patulin Production

The production of patulin by fungi is a complex process influenced by several intrinsic and extrinsic factors.

Intrinsic Factors:

- **Fruit Cultivar:** Different apple varieties exhibit varying levels of susceptibility to *P. expansum* infection and subsequent patulin accumulation.
- **Fruit pH and Firmness:** The pH and firmness of the fruit flesh can significantly impact fungal growth and toxin production.
- **Chemical Composition:** The presence of compounds like ethylene, sucrose, and polyphenols can regulate patulin buildup.[\[16\]](#)

Extrinsic Factors:

- **Temperature:** Fungal growth occurs over a wide temperature range (0 to 30 °C), but patulin production is highest around 16°C and is significantly inhibited at temperatures below 8°C.[7][9]
- **Storage Atmosphere:** Controlled atmosphere storage with low oxygen and high carbon dioxide levels can inhibit patulin accumulation.
- **Fruit Damage:** Mechanical injuries, bruising, and insect damage provide entry points for fungal infection and are strongly associated with patulin production.[17][18]
- **Humidity:** High humidity and wet conditions favor the growth and spread of patulin-producing fungi.[7][17]

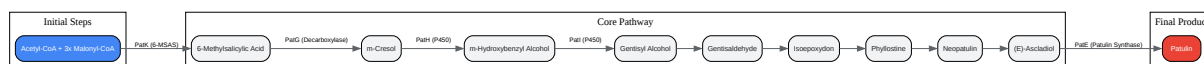
Patulin Biosynthesis Pathway

Patulin is a polyketide synthesized from acetyl-CoA through a multi-step enzymatic pathway.[6] The biosynthesis is governed by a cluster of 15 genes (patA to patO) that have been identified in *Penicillium expansum*. [19]

The key steps in the pathway are:

- **Formation of 6-Methylsalicylic Acid (6-MSA):** The pathway begins with the condensation of one acetyl-CoA and three malonyl-CoA units, catalyzed by 6-methylsalicylic acid synthase (PatK).[6][20]
- **Decarboxylation to m-Cresol:** 6-MSA is decarboxylated to form m-cresol by the enzyme 6-methylsalicylic acid decarboxylase (PatG).[21]
- **Hydroxylations to Gentisyl Alcohol:** A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (PatH and PatI), convert m-cresol to m-hydroxybenzyl alcohol and then to gentisyl alcohol.[20][21]
- **Ring Cleavage and Subsequent Conversions:** Gentisaldehyde, derived from gentisyl alcohol, undergoes ring cleavage and a series of enzymatic transformations involving intermediates such as isoeopoxydon, phyllostine, and neopatulin.[22]

- Final Oxidation to Patulin: The final step is the oxidation of (E)-ascladiol to patulin, catalyzed by patulin synthase (PatE).[9][23]



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Caption: Patulin Biosynthesis Pathway.

Experimental Protocols for Patulin Analysis

Accurate and sensitive analytical methods are crucial for monitoring patulin contamination in food. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine determination of patulin in fruit juices.

Materials:

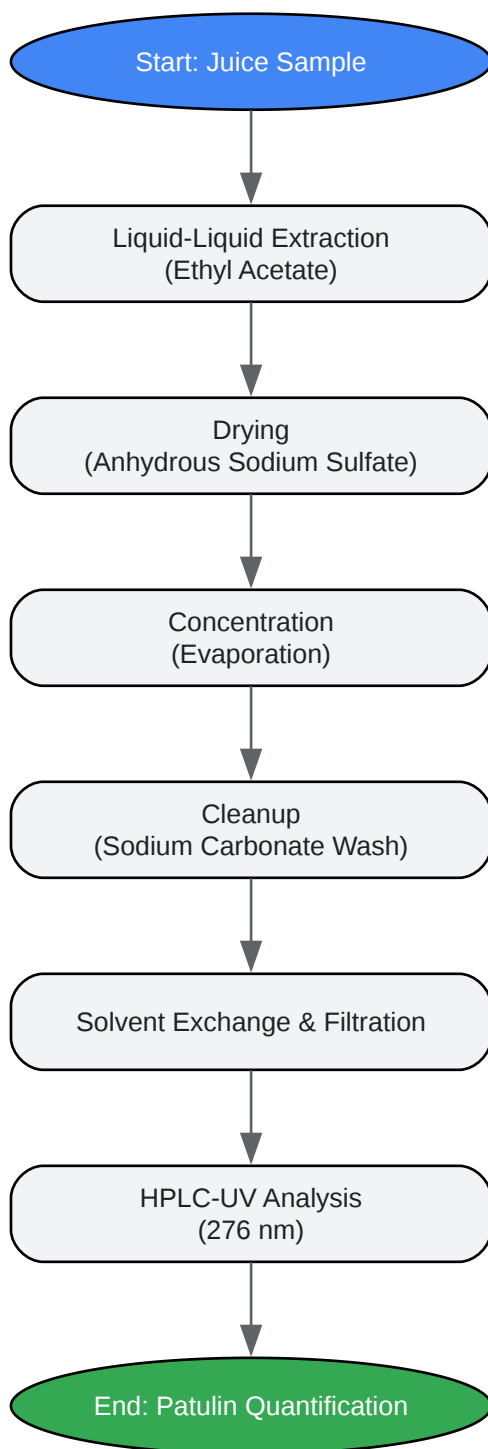
- HPLC system with a UV or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 μ m particle size)
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- Sodium carbonate solution (1.5% w/v)
- Acetic acid

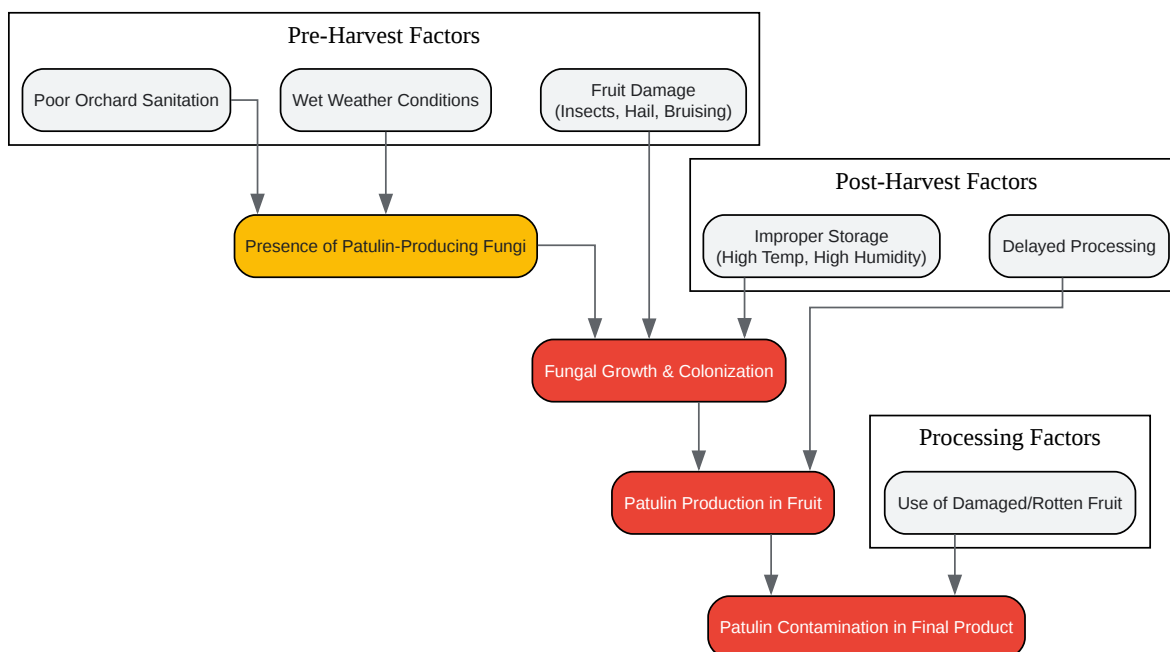
- Acetonitrile (HPLC grade)
- Deionized water
- Patulin standard
- Separatory funnels (250 mL)
- Rotary evaporator or steam bath with nitrogen stream
- Syringe filters (0.45 μm)

Procedure:

- Extraction:
 - Transfer 50 mL of the juice sample to a 250 mL separatory funnel.
 - Add 50 mL of ethyl acetate and shake vigorously for 1 minute. Allow the layers to separate.
 - Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of ethyl acetate.
 - Combine the three ethyl acetate extracts (approximately 150 mL).[\[18\]](#)
- Drying and Concentration:
 - Add approximately 20 g of anhydrous sodium sulfate to the combined ethyl acetate extract and let it stand for 30 minutes to remove residual water.
 - Decant the dried extract and evaporate it to a volume of less than 25 mL using a rotary evaporator or a steam bath under a gentle stream of nitrogen.
 - Cool the concentrated extract to room temperature and adjust the final volume to 25.0 mL with ethyl acetate.[\[18\]](#)
- Cleanup (Optional but Recommended):

- To remove interfering phenolic compounds, wash the ethyl acetate extract with 2 mL of 1.5% (w/v) aqueous sodium carbonate solution in a separatory funnel. Discard the aqueous layer.[\[24\]](#)
- Final Preparation:
 - Evaporate an aliquot of the cleaned extract to dryness.
 - Redissolve the residue in a known volume (e.g., 500 μ L) of an appropriate solvent, such as water acidified to pH 4.0 with acetic acid or the HPLC mobile phase.
 - Filter the final solution through a 0.45 μ m syringe filter prior to injection.[\[24\]](#)
- HPLC Analysis:
 - Mobile Phase: A typical mobile phase is a mixture of acetonitrile and deionized water (e.g., 5:95 v/v).[\[18\]](#) An alternative is 0.1% formic acid in water and acetonitrile (95:5 v/v).
 - Flow Rate: 1.0 - 1.5 mL/minute.[\[18\]](#)
 - Column: Reversed-phase C18.
 - Detection: UV detection at 276 nm.[\[24\]](#)
 - Injection Volume: 20 μ L.
 - Quantify the patulin concentration by comparing the peak area of the sample with that of a patulin standard calibration curve.





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